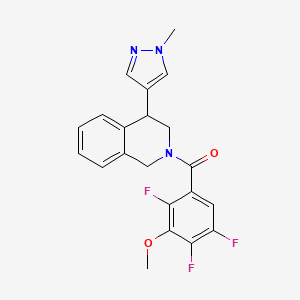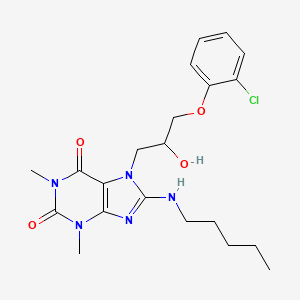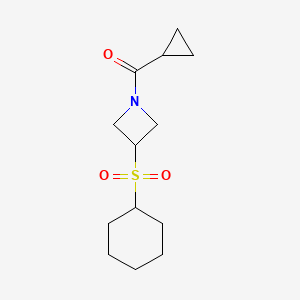
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopropyl)methanone, also known as CSAM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation. In
Scientific Research Applications
Synthesis and Structural Analysis
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopropyl)methanone and related compounds are synthesized for their biological and pharmacological potential, with a focus on their structural analysis and reactivity. The synthesis of substituted azetidinones, which involves condensation and annulation reactions, highlights the compound's utility in generating diverse heterocyclic motifs found in naturally occurring alkaloids. These synthetic routes provide a basis for exploring the chemical properties and potential applications of such compounds in medicinal chemistry (Jagannadham et al., 2019).
Catalytic Asymmetric Synthesis
The compound's derivatives, such as enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been evaluated for their roles in catalytic asymmetric synthesis. These derivatives facilitate the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This application underlines the importance of azetidinone-based compounds in asymmetric synthesis, providing a method to generate chiral molecules that are valuable in drug development and other areas of organic synthesis (Wang et al., 2008).
Heterocycle Construction and Photochromic Studies
Azetidinone derivatives serve as key intermediates in constructing various substituted heterocycles, demonstrating their versatility in organic synthesis. For instance, the construction of tetrahydroquinazolinones through Diels-Alder reactions with phenyl vinyl sulfone showcases the ability of azetidinone derivatives to participate in complex cyclization reactions, leading to pharmacologically significant structures (Dalai et al., 2006). Additionally, azetidinone-based azo dyes have been studied for their photochromic properties, offering insights into their potential applications in material sciences and molecular switches (Mahmoodi et al., 2013).
Antimicrobial Activity and β-Lactam Modification
Chemical modification of azetidinone derivatives has led to the synthesis of compounds with enhanced antimicrobial activities. The synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, derived from modifications of the β-lactam ring, showcases the therapeutic potential of these compounds, particularly against gram-negative bacteria. This highlights the significance of azetidinone derivatives in the development of new antibiotics and their role in addressing antibiotic resistance (Kishimoto et al., 1984).
properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c15-13(10-6-7-10)14-8-12(9-14)18(16,17)11-4-2-1-3-5-11/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUMDTBZURPPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)
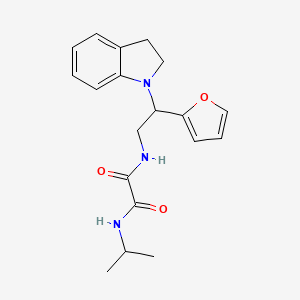
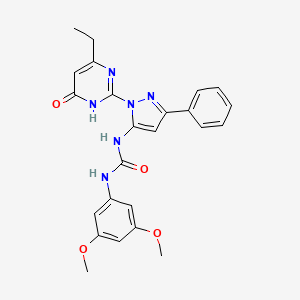
![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)
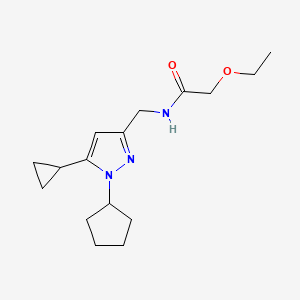
![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)
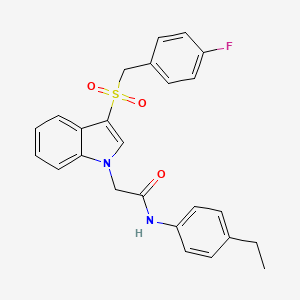
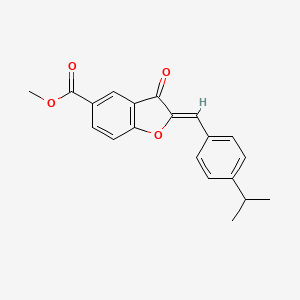
![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)
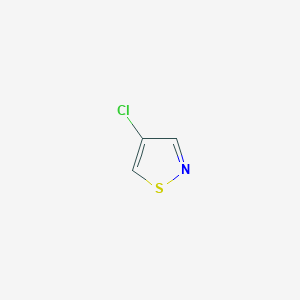
![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)
